molecular formula C13H15ClN2OS B2959709 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905769-34-8

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2959709
CAS No.: 905769-34-8
M. Wt: 282.79
InChI Key: DKHNLMDPZCTDIH-SQFISAMPSA-N
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Description

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of 4-chloroaniline with 2-bromo-4-methylthiazole under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylthiazole: Shares the thiazole ring and chlorophenyl group but lacks the imino and hydroxyl groups.

    2-bromo-4-methylthiazole: Contains the thiazole ring and methyl group but lacks the chlorophenyl and imino groups.

Uniqueness

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-10-9-18-13(16(10)7-2-8-17)15-12-5-3-11(14)4-6-12/h3-6,9,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNLMDPZCTDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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